Cinnamic acid is predominantly sourced from the essential oils of cinnamon bark (Cinnamomum verum) and other plants. It can also be synthesized in laboratories using different chemical methods, such as the Perkin reaction or Knoevenagel condensation. The natural extraction process often yields lower concentrations compared to synthetic methods, which can produce higher purity levels.
Cinnamic acid is classified under several categories:
The synthesis typically requires controlled conditions such as temperature and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC), Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity of synthesized cinnamic acid .
Cinnamic acid features a trans configuration around its double bond between the carbon atoms adjacent to the carboxylic group. Its structure can be represented as follows:
Cinnamic acid participates in various chemical reactions due to its functional groups:
The efficiency of these reactions often depends on factors such as temperature, solvent choice, and catalysts used. For instance, the use of ultrasound in synthesis has been shown to improve yields by reducing reaction times .
The biological activity of cinnamic acid is attributed to its ability to modulate various biochemical pathways:
Analytical techniques such as FTIR reveal characteristic absorption bands corresponding to functional groups:
Cinnamic acid has diverse applications across various fields:
Cinnamic acid possesses a planar molecular structure characterized by an acrylic acid group (-CH=CH-COOH) attached to a benzene ring. The IUPAC name for the naturally prevalent form is (E)-3-phenylprop-2-enoic acid, indicating the trans configuration across the alkene double bond. The cis isomer, known as allocinnamic acid, is less common in nature and tends to be less stable due to steric repulsion between the phenyl ring and the carboxylic acid group [2] [6]. This structural arrangement creates a conjugated π-electron system extending from the phenyl ring through the vinyl group to the carbonyl oxygen, contributing to its UV absorption properties and reactivity. The molecule can undergo characteristic reactions including:
The crystalline structure of trans-cinnamic acid has been extensively studied via X-ray crystallography, revealing a monoclinic crystal system with density of 1.2475 g/cm³. Its melting point is 133°C, and it decomposes rather than boiling cleanly, though it is often reported with a boiling point around 300°C [2] [9].
Table 1: Fundamental Properties of trans-Cinnamic Acid
Property | Value |
---|---|
Molecular Formula | C₉H₈O₂ |
Molar Mass | 148.16 g/mol |
Physical State | White crystalline solid |
Melting Point | 133°C |
Density | 1.2475 g/cm³ |
Solubility in Water | 500 mg/L (20°C) |
pKa | 4.44 |
Characteristic Odor | Honey-like |
Cinnamic acid is widely distributed in the plant kingdom, occurring in various fruits, vegetables, spices, and medicinal plants. Significant natural sources include:
In plants, cinnamic acid serves as a central metabolic intermediate in the biosynthesis of numerous structurally complex phenolic compounds, including lignins (structural polymers), flavonoids, coumarins, stilbenes, and tannins. Its biosynthesis occurs via the shikimate pathway, specifically through the deamination of L-phenylalanine catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) [1] [6]. This reaction eliminates ammonia from phenylalanine to yield trans-cinnamic acid and represents a key regulatory step channeling carbon from primary metabolism into the phenylpropanoid pathway:
L-Phenylalanine → trans-Cinnamic Acid + NH₃
Following its formation, cinnamic acid undergoes various enzymatic modifications, including:
Table 2: Natural Occurrence of Cinnamic Acid and Key Derivatives in Dietary Sources
Compound | Primary Natural Sources | Relative Abundance |
---|---|---|
Cinnamic Acid | Cinnamon bark, honey, shea butter, grapes, spinach | Variable; high in cinnamon |
Ferulic Acid | Cereal bran (wheat, rice), coffee, artichokes, bamboo shoots | Most abundant in grains |
Caffeic Acid | Coffee, blueberries, apples, plums, artichokes, sweet potatoes | Dominant in many fruits |
p-Coumaric Acid | Peanuts, garlic, basil, citrus fruits, tomatoes | High in peanuts & citrus |
Sinapic Acid | Rye, citrus fruits, berries, brassica vegetables | Abundant in rye & berries |
The isolation of cinnamic acid dates to 1872, credited to chemists Friedrich Konrad Beilstein (of Beilstein's Handbook fame) and A. Kuhlberg who first obtained it from cinnamon oil and balsam resins [2] [5]. Early commercial production relied on the Perkin reaction, developed by William Henry Perkin in the 1870s, involving the base-catalyzed condensation of benzaldehyde with acetic anhydride in the presence of sodium acetate [6] [9]. This method facilitated large-scale production and spurred chemical investigations into its derivatives:
C₆H₅CHO + (CH₃CO)₂O → C₆H₅CH=CHCOOH + CH₃COOH
Traditional applications leveraged its aromatic properties and biological activities:
The compound's significance expanded in the 20th century with its identification as a biosynthetic precursor to lignins and numerous plant secondary metabolites. Its role as a synthetic intermediate became increasingly important, notably in the production pathway for the artificial sweetener aspartame (via enzymatic amination with phenylalanine) [2] [5]. The exploration of its ultraviolet (UV) absorption properties also led to its incorporation in early sunscreen formulations [9].
Table 3: Historical and Traditional Applications of Cinnamic Acid
Application Domain | Traditional Use/Form | Basis of Utilization |
---|---|---|
Perfumery | Esters (methyl/ethyl cinnamate) | Sweet, balsamic, floral fragrance notes |
Flavoring | Component of cinnamon oil and balsams | Contributes to spicy-sweet flavor profile |
Cosmetics (Ayurveda) | Direct incorporation in beautifying preparations | Immediate aesthetic effects [7] |
Functional Resins | Storax balsam in ointments and adhesives | Balsamic properties and fixative capacity |
Material Science | Intermediate for synthetic indigo production | Chemical reactivity of the conjugated system |
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